molecular formula C24H21BrN2O4 B11548828 3-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate

3-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate

Cat. No.: B11548828
M. Wt: 481.3 g/mol
InChI Key: JAMMMCVZQMPZNI-VULFUBBASA-N
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Description

3-[(E)-{[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-BROMOBENZOATE is a complex organic compound that features a combination of aromatic rings, amide, and ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-{[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-BROMOBENZOATE typically involves multi-step organic reactions. One common approach is the condensation reaction between 3,4-dimethylphenoxyacetic acid and an amine derivative, followed by esterification with 2-bromobenzoic acid. The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like dichloromethane or toluene .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and pH. The use of automated systems ensures consistency and high yield. The purification process often includes recrystallization and chromatography techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

3-[(E)-{[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-BROMOBENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

3-[(E)-{[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-BROMOBENZOATE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 3-[(E)-{[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-BROMOBENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to downstream effects on cellular pathways and physiological processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(E)-{[2-(3,4-DIMETHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-BROMOBENZOATE
  • 3-[(E)-{[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE

Uniqueness

3-[(E)-{[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-BROMOBENZOATE is unique due to its specific substitution pattern and the presence of both amide and ester functionalities. This combination of features imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds .

Properties

Molecular Formula

C24H21BrN2O4

Molecular Weight

481.3 g/mol

IUPAC Name

[3-[(E)-[[2-(3,4-dimethylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-bromobenzoate

InChI

InChI=1S/C24H21BrN2O4/c1-16-10-11-19(12-17(16)2)30-15-23(28)27-26-14-18-6-5-7-20(13-18)31-24(29)21-8-3-4-9-22(21)25/h3-14H,15H2,1-2H3,(H,27,28)/b26-14+

InChI Key

JAMMMCVZQMPZNI-VULFUBBASA-N

Isomeric SMILES

CC1=C(C=C(C=C1)OCC(=O)N/N=C/C2=CC(=CC=C2)OC(=O)C3=CC=CC=C3Br)C

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NN=CC2=CC(=CC=C2)OC(=O)C3=CC=CC=C3Br)C

Origin of Product

United States

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